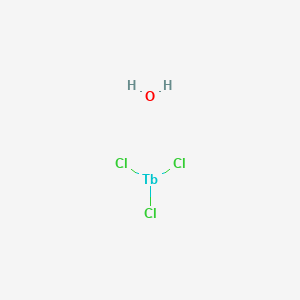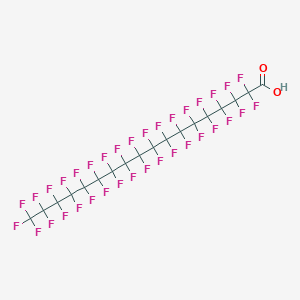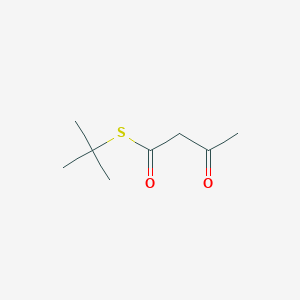
Isobenzofuran-4,7-imin-1(3H)-one, hexahydro-3,3-dimethyl-8-(p-tolylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobenzofuran-4,7-imin-1(3H)-one, hexahydro-3,3-dimethyl-8-(p-tolylsulfonyl)- is a chemical compound that has been extensively studied due to its potential use in scientific research. This compound is commonly referred to as DIM-8 and is known for its ability to inhibit the activity of certain enzymes in the body.
Mechanism of Action
DIM-8 inhibits the activity of certain enzymes by binding to them and preventing them from carrying out their normal functions. For example, it has been shown to bind to aldose reductase and prevent it from converting glucose to sorbitol, which is a key step in the development of diabetic complications. DIM-8 has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
DIM-8 has been shown to have various biochemical and physiological effects. It has been shown to reduce glucose levels in diabetic animals, prevent the development of diabetic complications, and reduce inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. DIM-8 has been shown to have a relatively low toxicity profile and is generally well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using DIM-8 in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of these enzymes and study their effects on various cellular processes. Another advantage is its relatively low toxicity profile, which allows for higher doses to be used in experiments. However, one limitation is its relatively complex synthesis method, which can make it difficult to obtain in large quantities. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving DIM-8. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the development of more specific inhibitors of certain enzymes, which can help to improve the specificity of DIM-8. Additionally, more research is needed to fully understand the biochemical and physiological effects of DIM-8 and its potential therapeutic applications in various disease processes.
Synthesis Methods
The synthesis of DIM-8 involves a series of steps that begin with the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then treated with sodium hydroxide to form the corresponding acid, which is then reacted with p-toluenesulfonyl chloride to form the final product, DIM-8. The synthesis of DIM-8 is a complex process that requires careful attention to detail and has been optimized over the years to improve yields and purity.
Scientific Research Applications
DIM-8 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of certain enzymes, such as aldose reductase and protein kinase C, which are involved in various disease processes. DIM-8 has been shown to have potential therapeutic applications in the treatment of diabetic complications, cancer, and inflammation. It has also been studied for its potential use in drug discovery and development.
properties
CAS RN |
17037-50-2 |
|---|---|
Molecular Formula |
C17H21NO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5,5-dimethyl-10-(4-methylphenyl)sulfonyl-4-oxa-10-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C17H21NO4S/c1-10-4-6-11(7-5-10)23(20,21)18-12-8-9-13(18)15-14(12)16(19)22-17(15,2)3/h4-7,12-15H,8-9H2,1-3H3 |
InChI Key |
HCSALCWPROJGKN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4C3C(=O)OC4(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4C3C(=O)OC4(C)C |
synonyms |
3a,4,5,6,7,7a-Hexahydro-4,7-epimino-3,3-dimethyl-8-[(4-methylphenyl)sulfonyl]isobenzofuran-1(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
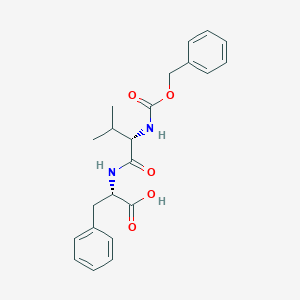
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
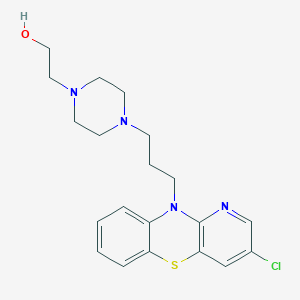
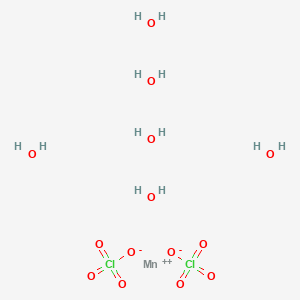
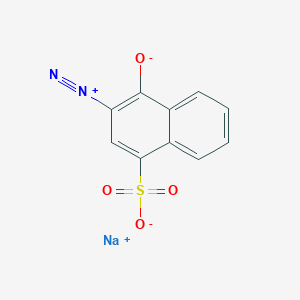

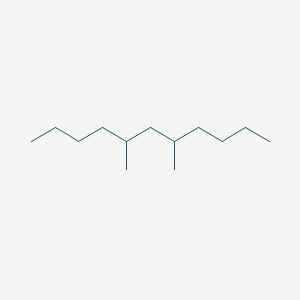
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
